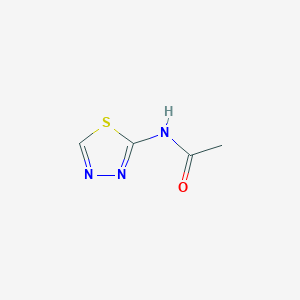

n-(1,3,4-Thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

N-(1,3,4-Thiadiazol-2-yl)acetamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction with Chloroacetyl Chloride: The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide can be initiated by reacting 2-amino-1,3,4-thiadiazole with chloroacetyl chloride.

Acetylation Reaction: Another method involves the acetylation of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with chloroacetyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N-(1,3,4-Thiadiazol-2-yl)acetamide can undergo substitution reactions where the acetamide group is replaced by other functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic derivatives.

Common Reagents and Conditions:

Reagents: Chloroacetyl chloride, potassium carbonate, acetone, hydrazine hydrate.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions depending on the desired product.

Major Products Formed:

Substituted Thiadiazoles: Various substituted thiadiazole derivatives can be synthesized from this compound.

Applications De Recherche Scientifique

N-(1,3,4-Thiadiazol-2-yl)acetamide is part of the thiadiazole family, which is known for various pharmacological properties. The compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Below is a summary of its biological effects:

- Antimicrobial Activity : Thiadiazole derivatives, including this compound, have shown efficacy against a range of bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell growth. For instance, modifications to the acetamide group have been linked to enhanced anticancer activity against various cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cells .

- Other Pharmacological Activities : The compound also displays anti-inflammatory effects and has been studied for its potential as an analgesic and antidiabetic agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- In Vivo Studies : A study conducted on tumor-bearing mice demonstrated that a derivative of this compound effectively targeted sarcoma cells. This suggests potential applications in cancer therapy.

- Structure-Activity Relationship (SAR) : Research has shown that specific modifications to the acetamide group can significantly enhance the anticancer activity of thiadiazole derivatives. For example, introducing certain aryl groups has been found to improve potency against various cancer cell lines .

- Comparative Analysis : When compared to similar compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, this compound exhibited unique biological profiles that suggest broader applications in drug development due to its versatility in chemical modifications .

Data Summary

The following table summarizes the key applications and findings associated with this compound:

Mécanisme D'action

The exact mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetamide varies depending on its applicationFor instance, some derivatives inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance . Others may interact with DNA or proteins, leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is similar in structure but contains a sulfamoyl group, which imparts different biological activities.

N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This derivative has shown selective activity against certain cancer cell lines.

Uniqueness: N-(1,3,4-Thiadiazol-2-yl)acetamide is unique due to its specific acetamide group, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Activité Biologique

N-(1,3,4-Thiadiazol-2-yl)acetamide is a member of the thiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered significant interest in pharmaceutical research due to its potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Activity : Inhibits the growth of several cancer cell lines.

- Carbonic Anhydrase Inhibition : Acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in tissues.

The primary mechanism through which this compound exerts its effects is through the inhibition of carbonic anhydrase. This inhibition disrupts several biochemical pathways associated with pH regulation and fluid balance. Additionally, the compound interacts with aquaporins, influencing cellular processes related to water transport .

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that this compound can serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast cancer) | 0.28 | Induces apoptosis |

| Study B | HL-60 (Leukemia) | 9.6 | Down-regulates MMP2 and VEGFA |

| Study C | HCT116 (Colon cancer) | 3.29 | Cell cycle arrest at G2/M phase |

These studies highlight the compound's potential as an effective anticancer agent through various mechanisms including apoptosis induction and cell cycle modulation .

Case Studies and Research Findings

- In Vivo Studies : A study involving tumor-bearing mice demonstrated that a derivative of this compound effectively targeted sarcoma cells, showcasing its potential for in vivo applications .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the acetamide group can enhance the anticancer activity of thiadiazole derivatives. For example, introducing specific aryl groups significantly improved potency against various cancer cell lines .

- Comparative Analysis : When compared to other similar compounds like N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, this compound exhibited unique biological profiles that suggest it may have broader applications in drug development due to its versatility in chemical modifications .

Propriétés

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGFGFKRNRQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202221 | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-55-5 | |

| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes thiadiazole derivatives potentially interesting for corrosion inhibition?

A1: Thiadiazole derivatives exhibit promising corrosion inhibition properties, particularly in acidic environments like sulfuric acid solutions [, ]. This is likely due to their molecular structure, which allows them to adsorb onto metal surfaces, forming a protective layer that hinders corrosive attacks.

Q2: How does the structure of a thiadiazole derivative influence its effectiveness as a corrosion inhibitor?

A2: Research suggests that specific structural modifications within the thiadiazole framework impact their effectiveness. For instance, incorporating a benzene ring or a furan fragment appears to reduce the protective effect compared to the presence of a thiol group []. This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the design of more potent thiadiazole-based inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.